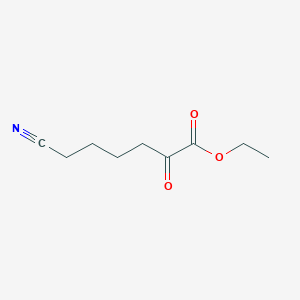

Ethyl 6-cyano-2-oxohexanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-cyano-2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBLESJBIBDORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641278 | |

| Record name | Ethyl 6-cyano-2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-91-3 | |

| Record name | Ethyl 6-cyano-2-oxohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-cyano-2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance As an α Keto Ester in Contemporary Synthetic Chemistry

Ethyl 6-cyano-2-oxohexanoate belongs to the α-keto ester class of compounds, which are recognized as versatile and powerful intermediates in modern organic synthesis. mdpi.com These molecules are characterized by a ketone group adjacent to an ester functionality. This arrangement significantly enhances the electrophilicity of the keto carbonyl group, making it a prime target for a wide array of nucleophilic attacks. nih.gov

The significance of α-keto esters in contemporary chemistry is underscored by their frequent use as precursors in the synthesis of high-value compounds, including natural products, pharmaceuticals, and advanced materials. mdpi.com Their ability to participate in a diverse range of chemical transformations—such as aldol (B89426) additions, carbonyl-ene reactions, Mannich reactions, and cycloadditions—renders them indispensable tools for synthetic chemists. nih.gov The strategic incorporation of an α-keto ester moiety into a synthetic route provides a gateway to a variety of complex molecular scaffolds, often allowing for the efficient and stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds.

Overview of Key Functional Groups and Their General Synthetic Relevance

The synthetic versatility of Ethyl 6-cyano-2-oxohexanoate stems from the distinct reactivity of its three key functional groups: the α-keto group, the ethyl ester, and the terminal nitrile. The presence of these groups in a single molecule allows for selective transformations, making it a bifunctional or even trifunctional reagent in synthetic sequences. iupac.orgmdpi.com

The α-Keto Ester Moiety: This is arguably the most reactive part of the molecule. The 1,2-dicarbonyl system exhibits unique electronic properties, where the adjacent ester group amplifies the electrophilic nature of the ketone. nih.gov This activation facilitates reactions that might be sluggish with simple ketones. It can undergo:

Nucleophilic Addition: Reacts with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and enolates.

Reductions: The ketone can be selectively reduced to a secondary alcohol.

Cycloadditions: Acts as a dienophile in Diels-Alder reactions, leading to the formation of cyclic compounds. nih.gov

The Ethyl Ester Group: While generally less reactive than the α-keto group, the ester provides another handle for synthetic modification. Its typical reactions include:

Hydrolysis: Can be converted to a carboxylic acid under either acidic or basic (saponification) conditions.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups by reaction with a different alcohol in the presence of a catalyst.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.

Claisen Condensation: Can act as a component in Claisen condensations to form β-keto esters.

The Nitrile (Cyano) Group: Located at the terminus of the alkyl chain, the nitrile group is a stable but synthetically valuable functionality. Its key transformations involve:

Hydrolysis: Can be hydrolyzed to a carboxylic acid (often requiring harsh conditions) or a primary amide.

Reduction: Can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), which is a key transformation for introducing a basic nitrogen atom.

Nucleophilic Addition: The electrophilic carbon of the nitrile can be attacked by strong nucleophiles like Grignard reagents to form ketones after a hydrolytic workup.

The strategic advantage of a molecule like this compound lies in the ability to perform chemistry on one functional group while leaving the others intact, or to design cascade reactions where multiple groups participate sequentially to rapidly build molecular complexity. iupac.orgbeilstein-journals.org

Historical Development and Evolution of Synthetic Strategies for Analogous Structures

Classical and Contemporary Approaches to Carbon-Carbon Bond Formation

The formation of the carbon skeleton of this compound relies on key carbon-carbon bond-forming reactions. These methods are fundamental to constructing the desired molecular framework.

Carbanion-Mediated Coupling Reactions

Carbanion-mediated reactions are a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with high efficiency. In the context of synthesizing α-keto esters like this compound, the generation of a carbanion equivalent that can react with an appropriate electrophile is a critical step.

One common approach involves the use of organometallic reagents, such as Grignard reagents, which can add to α-keto esters to form chiral tertiary alcohols. researchgate.net Another powerful strategy involves the generation of α-boryl carbanions from gem-diborylalkanes. These carbanions are effective nucleophiles for reactions with esters, leading to the formation of ketones. nih.govacs.org The reaction is often promoted by a base, such as an alkoxide, which facilitates the crucial deborylation step to form the reactive carbanion intermediate. nih.govacs.org

The dianion of β-keto esters, like methyl acetoacetate (B1235776), can also be employed. These dianions react with aldehydes and ketones to produce δ-hydroxy-β-keto esters, which are valuable precursors. cdnsciencepub.com

Nucleophilic Substitution Strategies from Halogenated Precursors

Nucleophilic substitution reactions provide a direct route to introduce functional groups, including the cyano group, into a molecule. The synthesis of this compound can be envisioned through the displacement of a halide from a suitable precursor. Halogenated substrates are versatile starting materials for nucleophilic substitution. tandfonline.comresearchgate.net For instance, an α-halo-ketoester could serve as an electrophile for a cyanide nucleophile.

The reactivity of the halogenated precursor is a key consideration. Alkyl halides, including iodides, bromides, and chlorides, can all be effectively converted to the corresponding organic azides via nucleophilic substitution, a reaction analogous to the introduction of a cyano group. researchgate.net The choice of solvent can significantly influence the reaction rate and yield, with polar aprotic solvents like DMSO and DMF, or even greener media like polyethylene (B3416737) glycol (PEG), being effective. tandfonline.comresearchgate.net

A specific example of a related transformation is the synthesis of ethyl 2-chloro-2-cyano-5-oxohexanoate, which highlights the feasibility of incorporating both a halogen and a cyano group at the α-position of a ketoester. chemsynthesis.com

Condensation Reactions Involving β-Keto Esters

Condensation reactions, particularly the Claisen condensation, are fundamental for the synthesis of β-keto esters. masterorganicchemistry.comfiveable.me This reaction involves the base-mediated self-condensation of two ester molecules to form a β-keto ester. masterorganicchemistry.com A "crossed" Claisen condensation, where two different esters react, can also be employed to generate more complex products. masterorganicchemistry.com

The dianion of a β-keto ester can undergo aldol-type condensations with aldehydes and ketones to form δ-hydroxy-β-keto esters. cdnsciencepub.com Furthermore, palladium-catalyzed aldol (B89426) condensations of allyl β-keto ester derivatives can proceed under neutral conditions. nih.gov

The synthesis of functionalized α-substituted β-keto esters can also be achieved through the reaction of magnesium enolates of substituted malonic acid half oxyesters with various acylating agents. organic-chemistry.org

Multi-Step Synthetic Route Design and Process Optimization

The synthesis of a target molecule like this compound often requires a multi-step approach. The design of an efficient synthetic route involves considerations of both the sequence of reactions and the use of protecting groups to ensure selectivity.

Linear Synthesis Pathways and Convergent Strategies

Synthetic routes can be broadly categorized as either linear or convergent. fiveable.me

The choice between a linear and convergent strategy depends on the complexity of the target molecule and the availability of starting materials. For a molecule like this compound, a convergent approach might involve the synthesis of a cyano-containing fragment and a separate keto-ester fragment, followed by their coupling.

Role and Implementation of Protecting Group Chemistry

In multi-step syntheses involving molecules with multiple functional groups, protecting groups are often essential to achieve chemoselectivity. pressbooks.pubwikipedia.orgorganic-chemistry.org A protecting group temporarily masks a reactive functional group, preventing it from reacting while transformations are carried out on other parts of the molecule. wikipedia.orgorganic-chemistry.org

Key considerations for an effective protecting group include:

Ease and selectivity of introduction. pressbooks.pub

Stability under the desired reaction conditions. pressbooks.pub

Ease and selectivity of removal. pressbooks.pub

For the synthesis of this compound, both the ketone and the ester functionalities could potentially require protection depending on the specific reaction conditions.

Protection of Ketones: Ketones are commonly protected as acetals, often by reacting them with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. pressbooks.pubwikipedia.org These acetal (B89532) protecting groups are stable to basic and nucleophilic reagents but can be readily removed by acidic hydrolysis. pressbooks.pub

Protection of Carboxylic Acids and Esters: Carboxylic acids are typically protected as esters, such as methyl, ethyl, or benzyl (B1604629) esters. ddugu.ac.in The choice of ester depends on the desired deprotection conditions. For example, benzyl esters can be cleaved by mild hydrogenolysis. ddugu.ac.in

Protection of Nitriles: While the cyano group is relatively stable, it can be hydrolyzed under harsh acidic or basic conditions. If necessary, it can be protected, for example, by conversion to a triazole.

The use of protecting groups adds extra steps to a synthesis (protection and deprotection), so their use should be carefully planned to maximize efficiency. wikipedia.orgorganic-chemistry.org Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly powerful in complex syntheses. organic-chemistry.org

Considerations for Scalable and Industrially Relevant Syntheses

The industrial-scale synthesis of this compound and its analogs necessitates careful consideration of factors such as cost-effectiveness, safety, and environmental impact. A common industrial approach involves the base-catalyzed reaction of ethyl acetoacetate with cyanoacetic acid, often utilizing sodium ethoxide as the base under reflux conditions. For large-scale production, this process is frequently optimized within batch or continuous-flow reactors, incorporating advanced purification methods like chromatography to ensure high purity of the final product.

An alternative synthetic route involves the use of halo hydroxyesters as starting materials. This method proceeds through a cyanide substitution followed by purification steps to yield the desired cyano-keto esters. For instance, ethyl 6-chloro-6-oxohexanoate can be synthesized from monoethyl adipate (B1204190) and bis(trichloromethyl) carbonate, which can then be converted to the corresponding cyano derivative. google.com The choice of starting materials and reagents is critical, with a focus on those that are readily available and less expensive to align with industrial economic models. google.com Furthermore, process optimization aims to minimize reaction steps and the use of protecting groups, which can add significant costs and complexity to large-scale operations. google.com

The following table outlines key considerations for the scalable synthesis of this compound:

| Factor | Consideration | Example/Rationale |

| Starting Materials | Availability and cost | Utilizing readily available precursors like ethyl acetoacetate and cyanoacetic acid. |

| Reaction Conditions | Optimization for yield and safety | Employing optimized batch or continuous flow processes to maximize output and control reaction parameters. nih.gov |

| Catalyst | Efficiency and cost | Using cost-effective bases like sodium ethoxide. |

| Purification | Efficiency and scalability | Implementing advanced techniques such as industrial chromatography. |

| Process Simplicity | Minimizing steps | Avoiding complex multi-step routes and costly protecting groups where possible. google.com |

| Waste Management | Environmental impact | Developing greener processes that minimize hazardous byproducts. fkit.hr |

Advanced and Sustainable Synthetic Technologies

Recent advancements in synthetic chemistry offer more efficient, safer, and environmentally friendly methods for producing this compound and its chiral derivatives. These technologies are pivotal in developing sustainable industrial processes.

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing, particularly for multi-step transformations. nih.govflinders.edu.au In a continuous flow system, reactants are pumped through a series of interconnected reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govscispace.com This level of control often leads to higher yields, improved product quality, and enhanced safety, especially when dealing with exothermic or hazardous reactions. flinders.edu.au The large surface-to-volume ratio in microreactors facilitates efficient heat and mass transfer, further contributing to process intensification. scispace.com For the synthesis of compounds like this compound, continuous flow can streamline the process, reduce reaction times, and potentially minimize the formation of byproducts. nih.gov

Chemoenzymatic and biocatalytic methods are increasingly recognized for their potential to create more sustainable and selective synthetic routes. fkit.hr These approaches utilize enzymes as catalysts, which can operate under mild conditions and often exhibit high levels of stereo-, regio-, and enantioselectivity. nih.govuni-duesseldorf.de For the synthesis of chiral precursors to molecules like pregabalin, ene-reductases have been employed for the asymmetric bioreduction of β-cyanoacrylate esters. nih.gov Similarly, ketoreductases (KREDs) are instrumental in the stereoselective reduction of keto esters, a key step in producing chiral dihydroxyhexanoates. researchgate.nettudelft.nl

A notable example is the two-step, three-enzyme process for a key intermediate in atorvastatin (B1662188) synthesis, which involves the biocatalytic reduction of ethyl-4-chloroacetoacetate using a KRED, followed by a halohydrin dehalogenase (HHDH) catalyzed cyanation. researchgate.net The use of whole-cell biocatalysts co-expressing the desired enzyme and a cofactor regeneration system, such as glucose dehydrogenase (GDH), can further enhance the efficiency and economic viability of these processes. tudelft.nl

The following table summarizes key enzymes and their roles in the synthesis of related chiral compounds:

| Enzyme | Reaction Type | Substrate Example | Product Example |

| Ene-Reductase | Asymmetric bioreduction | β-Cyanoacrylate esters | Chiral cyano esters nih.gov |

| Ketoreductase (KRED) | Stereoselective reduction | tert-Butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate | tert-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate researchgate.nettudelft.nl |

| Halohydrin Dehalogenase (HHDH) | Cyanation | (S)-Ethyl-4-chloro-3-hydroxybutyrate | Chiral cyano alcohol researchgate.net |

| Amine Dehydrogenase (AmDH) | Reductive amination | 1-Hydroxybutan-2-one | (S)-2-Aminobutan-1-ol researchgate.net |

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. nih.govfrontiersin.org This is particularly crucial for the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired therapeutic activity. internationaljournalssrg.org Various chiral catalysts, including metal complexes and organocatalysts, have been developed for a range of asymmetric transformations. nih.govfrontiersin.org

In the context of preparing chiral intermediates related to this compound, asymmetric hydrogenation using catalysts like Ru-BINAP has been employed to establish key stereocenters. internationaljournalssrg.org The Michael addition of α-cyanoacetates to enones, catalyzed by chiral palladium complexes, can generate adjacent quaternary and tertiary stereocenters with high diastereoselectivity and enantioselectivity. researchgate.net Furthermore, chiral halonium salts have been shown to catalyze the Mannich reaction to produce β-amino cyanoesters with contiguous tetrasubstituted carbon stereocenters. beilstein-journals.org These methods provide powerful tools for the stereoselective synthesis of complex and densely functionalized molecules. acs.org

Synthetic Derivatization from Related Hexanoate (B1226103) Structures

This compound can be conceptualized as a derivative of various hexanoate structures, and its synthesis can be achieved through the chemical modification of these related compounds. For instance, the introduction of a cyano group and an oxo group at specific positions of a saturated ethyl hexanoate backbone represents a key transformation.

A plausible synthetic pathway could start from a more readily available hexanoate derivative, such as monoethyl adipate. This starting material can be converted to ethyl 6-chloro-6-oxohexanoate, which then serves as a precursor for the introduction of the cyano group via nucleophilic substitution. google.com Another approach could involve the functionalization of a δ-keto ester. For example, the Passerini multicomponent polymerization of 6-oxohexanoic acid with isocyanides demonstrates the versatility of this keto acid in forming functionalized polymers, suggesting its potential as a starting point for derivatization into smaller molecules as well. researchgate.net

The reactivity of the various functional groups on the hexanoate scaffold allows for a range of chemical transformations. The ester group can be hydrolyzed or transesterified, the keto group can undergo reduction or nucleophilic addition, and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. This chemical versatility makes hexanoate derivatives valuable platforms for the synthesis of a diverse array of compounds, including this compound.

Reactivity Profile of the α-Keto Functionality

The α-keto functionality in this compound is characterized by the presence of a ketone carbonyl group adjacent to an ester group. This arrangement significantly influences the reactivity of the carbonyl carbon, making it susceptible to a variety of transformations.

The reduction of the α-keto group in α-keto esters like this compound can yield α-hydroxy esters. This transformation can be achieved through both non-stereoselective and highly stereoselective methods.

Non-Stereoselective Reduction:

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the α-keto group. However, these reagents are powerful and may also reduce the ester and nitrile functionalities if not used under carefully controlled conditions. commonorganicchemistry.com For instance, LiAlH₄ is a potent reducing agent that readily reduces nitriles to primary amines. openstax.orglibretexts.org

Stereoselective Reduction:

The asymmetric reduction of α-keto esters is a valuable method for synthesizing optically active α-hydroxy esters, which are important chiral building blocks.

Enzyme-Catalyzed Reduction: Ketoreductases (KREDs) have emerged as powerful biocatalysts for the stereoselective reduction of ketones. acs.orgacs.org These enzymes can exhibit high levels of enantio- and diastereoselectivity. acs.orgalaska.edu For example, different KREDs can selectively produce different stereoisomers of the corresponding α-hydroxy ester from a racemic α-keto ester through a process called dynamic reductive kinetic resolution (DYRKR). acs.orgalaska.edu The use of commercially available KREDs provides access to enantiomerically pure α-hydroxy esters. alaska.edu Dehydrogenases, such as (S)-1-phenylethanol dehydrogenase (PEDH), have also been successfully applied for the asymmetric reduction of various prochiral ketones and β-keto esters, yielding enantiopure secondary alcohols. nih.gov

Catalytic Hydrogenation: Asymmetric transfer hydrogenation is another effective method. Catalysts derived from transition metals like ruthenium, rhodium, and iridium, in combination with chiral ligands, can facilitate the enantioselective transfer of hydrogen from a hydrogen source (e.g., isopropanol (B130326) or formic acid) to the keto group. wikipedia.org The development of novel asymmetric transfer hydrogenation catalysts has enabled the dynamic kinetic resolution of β-aryl α-keto esters. acs.org

The table below summarizes various reducing agents and their typical outcomes for the reduction of α-keto esters.

Interactive Data Table: Reduction of α-Keto Esters

| Reagent/Catalyst System | Type | Expected Product | Stereoselectivity | Reference(s) |

| Sodium Borohydride (NaBH₄) | Non-Stereoselective | α-Hydroxy Ester | Low to None | youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Non-Stereoselective | α-Hydroxy Ester / Amine | Low to None | commonorganicchemistry.comopenstax.orglibretexts.org |

| Ketoreductases (KREDs) | Stereoselective (Biocatalytic) | Chiral α-Hydroxy Ester | High | acs.orgacs.orgalaska.edu |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Stereoselective (Biocatalytic) | Chiral α-Hydroxy Ester | High | nih.gov |

| Ru/Rh/Ir with Chiral Ligands | Stereoselective (Catalytic) | Chiral α-Hydroxy Ester | High | wikipedia.orgacs.org |

The α-keto ester moiety can undergo oxidative transformations, although this is less common than reduction. Strong oxidizing agents can lead to cleavage of the carbon-carbon bond between the carbonyl groups. More controlled oxidation can be achieved using specific reagents. For example, chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. acs.orgorganic-chemistry.org While this applies to the reverse reaction, it highlights the potential for controlled oxidative processes at this functionality. Oxidative esterification of acetophenones to α-ketoesters can be achieved using copper catalysts with molecular oxygen or iodine-mediated systems. organic-chemistry.org

The electrophilic carbon of the α-keto group is a prime target for nucleophilic attack. ncert.nic.inlibretexts.org

Nucleophilic Addition: Grignard reagents can add to the ketone to form tertiary alcohols after an aqueous workup. youtube.com Similarly, organozinc compounds can participate in reactions like the Blaise reaction. wikipedia.org The addition of nucleophiles like hydrogen cyanide (HCN) can yield cyanohydrins. ncert.nic.in

Condensation Reactions: The presence of α-hydrogens in the ester part of the molecule allows for condensation reactions. The Claisen condensation, a base-catalyzed reaction between two ester molecules, results in the formation of a β-keto ester. libretexts.orgyoutube.com In the context of this compound, intramolecular condensation reactions could be envisioned under specific conditions. Furthermore, condensation reactions can occur between the α-keto ester and other ketones in the presence of an alkoxide base, leading to the formation of β-dicarbonyl compounds. aklectures.com The benzoin (B196080) addition, catalyzed by N-heterocyclic carbenes (NHCs), allows for the coupling of aldehydes to α-keto esters, generating α-hydroxy ketones. nih.gov

Chemical Transformations Involving the Cyano Group

The terminal cyano (nitrile) group in this compound offers another site for a variety of chemical modifications. The carbon atom of the nitrile group is electrophilic and thus susceptible to nucleophilic addition. openstax.orgwikipedia.org

The nitrile group can react with a range of nucleophiles. numberanalytics.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. wikipedia.orgstudymind.co.ukchemistrysteps.com This would transform this compound into a dicarboxylic acid derivative.

Addition of Grignard Reagents: The addition of a Grignard reagent to the nitrile group, followed by hydrolysis, yields a ketone. openstax.org

Cycloaddition Reactions: Nitriles can also participate in cycloaddition reactions to form heterocyclic compounds. numberanalytics.com

The reduction of the nitrile group is a fundamental transformation that leads to the formation of a primary amine. studymind.co.ukchemguide.co.uk This adds a basic nitrogen center to the molecule, significantly altering its chemical properties.

Hydride Reductions: Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of nitriles to primary amines. commonorganicchemistry.comopenstax.orglibretexts.orgchemistrysteps.comchemguide.co.uk The reaction typically occurs in an ether solvent followed by an acidic workup. chemguide.co.uk Borane (B79455) complexes, such as borane-dimethylsulfide (BH₃-SMe₂), are also effective for this transformation. commonorganicchemistry.com More recently, ammonia (B1221849) borane has been shown to reduce a wide range of nitriles to primary amines without the need for a catalyst. acs.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. commonorganicchemistry.comstudymind.co.ukchemguide.co.uk The reaction is typically carried out at elevated temperature and pressure. studymind.co.ukchemguide.co.uk Catalytic hydrogenation is often the preferred industrial method due to the high cost of LiAlH₄. studymind.co.uk

The table below provides a summary of common methods for the reduction of nitriles to primary amines.

Interactive Data Table: Reduction of Nitriles to Primary Amines

| Reagent/Catalyst System | Conditions | Comments | Reference(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by acid workup | Powerful, reduces many functional groups | commonorganicchemistry.comopenstax.orglibretexts.orgchemistrysteps.comchemguide.co.uk |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | High temperature and pressure | Industrial method, can form by-products | commonorganicchemistry.comstudymind.co.ukchemguide.co.uk |

| Borane-dimethylsulfide (BH₃-SMe₂) | THF, heating | More stable than BH₃-THF | commonorganicchemistry.com |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition | Catalyst-free, environmentally benign | acs.org |

| Sodium in Ethanol | Reflux | A classic method | studymind.co.uk |

Hydrolysis and Other Derivatizations of the Cyano Group

The terminal cyano group of this compound is a key site for synthetic modification. Its hydrolysis offers a direct pathway to carboxylic acids or amides, while other derivatizations can introduce new functionalities.

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions. nih.govwikipedia.orgescholarship.org The reaction typically occurs in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid. wikipedia.orgescholarship.org

Under acidic conditions, the nitrile is heated with a strong acid such as hydrochloric acid. wikipedia.org The final product is the corresponding carboxylic acid, 6-ethoxycarbonyl-6-oxohexanoic acid, and an ammonium (B1175870) salt. wikipedia.orgescholarship.org

Basic hydrolysis, accomplished by heating with an aqueous solution of a base like sodium hydroxide, initially yields the salt of the carboxylic acid and ammonia gas. wikipedia.org Subsequent acidification is required to obtain the free carboxylic acid. wikipedia.org

Beyond hydrolysis, the cyano group can undergo various other transformations. For instance, nitriles can be converted to ketones through reaction with organometallic reagents like Grignard or organolithium reagents, which proceed through an intermediate imine anion that is subsequently hydrolyzed. nih.gov

Table 1: Representative Conditions for Cyano Group Hydrolysis

| Reagents | Conditions | Product |

|---|---|---|

| HCl, H₂O | Heat (reflux) | 6-ethoxycarbonyl-6-oxohexanoic acid |

This table presents generalized conditions based on known nitrile hydrolysis reactions.

Reactions Pertaining to the Ester Functionality

The ethyl ester group in this compound provides another handle for synthetic manipulation, primarily through hydrolysis and transesterification reactions.

Similar to the cyano group, the ester functionality can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis, or saponification, is irreversible due to the formation of the carboxylate salt.

Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl or aryl group, can be achieved by reacting this compound with an excess of a different alcohol in the presence of an acid or base catalyst. This reaction is valuable for modifying the properties of the molecule or for introducing functionalities required for subsequent synthetic steps.

Manipulation of the ester group is a critical strategy for creating diverse molecular scaffolds. For example, reduction of the ester to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride. The resulting hydroxynitrile can then participate in a variety of other transformations.

The ester can also be converted to an amide by reaction with an amine. This transformation is often facilitated by activating the ester or by using high temperatures. The resulting amides can serve as precursors to a wide range of other nitrogen-containing heterocycles.

Table 2: Potential Ester Group Manipulations

| Reaction | Reagents | Potential Product |

|---|---|---|

| Hydrolysis (basic) | 1. NaOH, H₂O2. H₃O⁺ | 6-cyano-2-oxohexanoic acid |

| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 6-cyano-2-oxohexanoate |

| Reduction | LiAlH₄ | 7-cyano-6-hydroxyheptan-2-one |

This table illustrates potential transformations based on standard ester reactivity.

Exploitation of Tandem and Cascade Reactions

The presence of multiple reactive sites in this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bonds are formed in a single operation. These reactions offer a powerful and efficient means of constructing complex cyclic and heterocyclic systems. bohrium.comrsc.org

For instance, δ-keto nitriles are known to undergo reductive cyclization. acs.org Treatment of this compound with a reducing agent could initiate an intramolecular reaction between the ketone and the nitrile, potentially leading to the formation of a substituted piperidine (B6355638) ring after reductive workup. The specific outcome would depend on the reducing agent and reaction conditions. Reductive amination conditions, for example, could lead to the formation of a piperidine derivative. nih.govresearchgate.net

The combination of the α-keto ester and the nitrile also opens up possibilities for the synthesis of various nitrogen-containing heterocycles. For example, in the presence of a suitable nitrogen source like ammonia or an ammonium salt, an intramolecular condensation followed by cyclization and aromatization could potentially yield substituted pyridine (B92270) derivatives. The Hantzsch pyridine synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia, provides a classic example of this type of transformation. wikipedia.orgmdpi.com Similarly, reactions with other dinucleophiles could lead to the formation of other heterocyclic systems like pyrimidines. organic-chemistry.orgresearchgate.net

Radical cascade reactions are another avenue for the transformation of molecules containing cyano groups. bohrium.comrsc.org A radical generated elsewhere in the molecule could add to the cyano group, initiating a cyclization cascade to form carbocyclic or heterocyclic products. bohrium.comrsc.orgacs.org

Table 3: Potential Tandem/Cascade Reactions

| Reaction Type | Key Transformations | Potential Product Scaffold |

|---|---|---|

| Reductive Cyclization | Ketone reduction, intramolecular nitrile addition, reduction | Substituted Piperidine |

| Condensative Cyclization | Imine/enamine formation, intramolecular cyclization, aromatization | Substituted Pyridine |

This table outlines plausible reaction pathways based on the known reactivity of similar functionalized substrates.

Strategic Applications in Complex Organic Molecule Construction

Utility as a Versatile Building Block in Medicinal Chemistry Synthesis

The strategic placement of multiple reactive sites within Ethyl 6-cyano-2-oxohexanoate makes it a versatile building block in medicinal chemistry. The nitrile, ketone, and ester functionalities can be selectively targeted or can participate in concerted reactions to construct complex molecular frameworks. This versatility allows for its incorporation into a variety of synthetic pathways, most notably in the creation of bioactive heterocyclic systems and as a foundational component for the side chains of therapeutically significant molecules. Its utility is demonstrated in its application to form precursors for blockbuster drugs and in methods to generate chiral fragments essential for modern pharmaceuticals.

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The functional groups within this compound are ideal for participating in cyclization reactions to form a variety of heterocyclic rings, which are core structures in many pharmaceutical agents. The presence of a keto-ester moiety combined with a nitrile group allows for condensation reactions to build rings such as pyrans and pyridines.

For instance, related keto-ester and nitrile compounds are known to react in multicomponent reactions to yield highly substituted pyran frameworks. In these syntheses, the active methylene (B1212753) group adjacent to the nitrile can participate in Knoevenagel condensations, while the ketone and ester groups can be involved in subsequent cyclization and dehydration steps. This approach provides a direct route to complex pyran derivatives, which are themselves valuable in medicinal chemistry. Similarly, the functionalities present are suitable for variations of the Hantzsch pyridine (B92270) synthesis, allowing for the construction of substituted pyridine rings.

The table below illustrates the potential of cyano-keto-ester motifs in forming heterocyclic systems.

| Heterocyclic System | Key Reaction Type | Role of Functional Groups |

| Substituted Pyrans | Multicomponent Condensation | The active methylene (alpha to the cyano group) acts as a nucleophile. The ketone participates in cyclization. |

| Substituted Pyridines | Hantzsch-type Synthesis | The β-keto-ester portion reacts with an aldehyde and an ammonia (B1221849) source to form a dihydropyridine, which can be oxidized. |

Foundational Role in the Construction of Advanced Bioactive Molecular Scaffolds

This compound serves as a key structural motif in the assembly of advanced molecular scaffolds that exhibit significant biological activity. Its linear carbon chain and terminal cyano group are particularly suited for constructing the side chains of important therapeutic agents.

The structural framework of this compound is critically important in the synthesis of statins, a class of cholesterol-lowering drugs. Specifically, a closely related analogue, tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, is a well-established key intermediate in the industrial synthesis of Atorvastatin (B1662188). nih.govacs.org This highlights the value of the 6-cyano-oxo-hexanoate skeleton.

The synthesis of Atorvastatin's core pentasubstituted pyrrole (B145914) ring is often achieved via the Paal-Knorr synthesis. acs.orgrsc.orgresearchgate.netsubstack.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.orgsubstack.com The amine component is derived from the 6-cyano-oxo-hexanoate precursor. The synthesis proceeds through the following general steps:

Reduction of the Keto Group: The ketone in the hexanoate (B1226103) chain is stereoselectively reduced to a hydroxyl group.

Reduction of the Nitrile Group: The terminal cyano group is reduced to a primary amine.

Paal-Knorr Cyclocondensation: This newly formed amine is then reacted with a highly substituted 1,4-diketone to form the central pyrrole ring of Atorvastatin. acs.orgresearchgate.net

This pathway underscores the foundational role of the cyano-hexanoate structure in assembling the final, complex drug molecule.

The therapeutic efficacy of many drugs, including Atorvastatin, depends on the precise three-dimensional arrangement of their atoms, known as stereochemistry. The chiral dihydroxy side chain of Atorvastatin is crucial for its ability to inhibit the HMG-CoA reductase enzyme. google.com this compound and its analogues are ideal substrates for chemoenzymatic methods used to create these specific chiral centers.

A key step is the enantioselective reduction of the ketone group to a hydroxyl group, establishing one of the required stereocenters. This transformation is often accomplished with high precision using biocatalysts, such as ketoreductase (KRED) or alcohol dehydrogenase enzymes. nih.govresearchgate.net

The process typically involves:

Enzymatic Reduction: A ketoreductase enzyme, often from microorganisms like Lactobacillus brevis, reduces the 3-oxo or 5-oxo group to the corresponding (R)- or (S)-hydroxy group with very high enantiomeric excess. nih.govresearchgate.net

Cofactor Recycling: These enzymes require a cofactor, such as NADPH, which is expensive. To make the process industrially viable, a cofactor recycling system is often employed, for example, by using a second enzyme like glucose dehydrogenase (GDH). researchgate.net

This chemoenzymatic strategy allows for the efficient, large-scale production of optically pure chiral building blocks that are essential for the total synthesis of statins and other complex therapeutic compounds. google.comcsic.esresearchgate.netgoogle.com

Contributions to Specialty Chemical and Agrochemical Synthesis

There is currently no available information in the searched scientific literature detailing the specific application of this compound in the synthesis of specialty chemicals or agrochemicals.

Computational and Theoretical Investigations of Ethyl 6 Cyano 2 Oxohexanoate

Electronic Structure and Molecular Orbital Analysis for Reactivity Prediction

The reactivity of Ethyl 6-cyano-2-oxohexanoate is governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are employed to model this structure and predict its chemical behavior. nih.gov By calculating the molecular orbitals, one can identify the regions of high and low electron density, which correspond to the sites most susceptible to electrophilic and nucleophilic attack.

The key to understanding reactivity lies in the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen atoms of the keto and ester groups, making these sites potential targets for electrophiles. Conversely, the LUMO is anticipated to be distributed across the π* orbitals of the carbonyl (C=O) and nitrile (C≡N) groups. This distribution indicates that the carbonyl carbons and the nitrile carbon are the primary electrophilic centers, susceptible to attack by nucleophiles.

The presence of three distinct electron-withdrawing groups (ester, ketone, and nitrile) significantly influences the molecule's electron distribution. The acidic nature of the α-carbon (C3), situated between the two carbonyl groups, is a direct consequence of this electronic arrangement, as the resulting carbanion would be stabilized by resonance delocalization across both the keto and ester functions. Quantum chemical calculations can quantify this acidity by computing the pKa value or the energy of deprotonation.

Mechanistic Elucidation of Reactions via Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. rsc.org These methods can be used to identify transition states, intermediates, and products, as well as to calculate the activation energies (ΔG‡) that govern reaction rates.

A reaction of fundamental interest for this compound is its keto-enol tautomerism. The molecule can exist in equilibrium between the keto form and several possible enol forms. Computational studies can determine the relative thermodynamic stabilities of these tautomers by calculating their Gibbs free energies. mdpi.comresearchgate.net Furthermore, by locating the transition state structure for the proton transfer between the keto and enol forms, the energy barrier for this isomerization can be calculated, providing insight into the kinetics of the process. rsc.org Such calculations can reveal whether the tautomerization is likely to be a rapid equilibrium or a slow process under specific conditions.

Conformational Analysis and Stereochemical Predictions through Molecular Modeling

The key areas of flexibility include rotation around the C3-C4, C4-C5, and C5-C6 single bonds. By systematically rotating these bonds and calculating the potential energy at each step, a detailed energy map can be generated. This analysis typically reveals that staggered conformations (such as anti and gauche arrangements) are energy minima, while eclipsed conformations represent energy maxima. The global minimum energy conformation, which is the most stable and thus most populated state, can be identified. Understanding the preferred three-dimensional structure is crucial, as it dictates how the molecule interacts with other molecules, catalysts, or biological receptors.

Spectroscopic Property Simulations for Elucidating Structural Features

Computational chemistry provides powerful methods for predicting spectroscopic data, which serve as a crucial link between theoretical models and experimental reality. By simulating spectra for a proposed structure, chemists can confirm experimental assignments or even revise incorrect structural interpretations. mdpi.com

NMR spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The standard approach involves first optimizing the molecular geometry to find the lowest energy conformer, and then performing a Gauge-Including Atomic Orbital (GIAO) calculation to determine the magnetic shielding tensors for each nucleus. researchgate.net These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict distinct signals for each unique carbon and hydrogen atom. The predicted shifts are highly sensitive to the local electronic environment. For example, the carbonyl carbons (C1 and C2) would be the most deshielded due to the strong electron-withdrawing effect of the oxygen atoms. The methylene (B1212753) carbons adjacent to the electron-withdrawing nitrile (C6) and ester (in the ethyl group) groups would also show significant deshielding compared to the other methylene groups in the chain.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This is an illustrative table of predicted values based on standard DFT methodologies.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 (Ester C=O) | 163.5 | H3 (on C3) | 3.60 (2H) |

| C2 (Keto C=O) | 199.8 | H4 (on C4) | 1.95 (2H) |

| C3 | 48.1 | H5 (on C5) | 2.50 (2H) |

| C4 | 21.3 | H (Ethyl CH₂) | 4.20 (2H) |

| C5 | 25.7 | H (Ethyl CH₃) | 1.25 (3H) |

| C6 (CH₂CN) | 16.8 | ||

| C7 (CN) | 119.5 | ||

| Ethyl CH₂ | 61.8 | ||

| Ethyl CH₃ | 14.1 |

Simulated IR spectra are obtained by performing a frequency calculation on the optimized molecular geometry. This computation solves for the harmonic vibrational frequencies of the molecule, which correspond to the absorption bands seen in an experimental IR spectrum. Each calculated frequency is associated with a specific atomic motion, such as the stretching or bending of bonds.

The simulated spectrum for this compound is expected to show several characteristic peaks that are diagnostic of its functional groups. The nitrile C≡N stretch is predicted to appear as a sharp, intense band around 2250 cm⁻¹. spectroscopyonline.com The two distinct carbonyl groups will give rise to two strong C=O stretching bands; the ester carbonyl typically absorbs at a higher frequency (around 1740-1750 cm⁻¹) than the ketone carbonyl (around 1715-1725 cm⁻¹). orgchemboulder.com Additionally, strong bands corresponding to the C-O stretching vibrations of the ester group are expected in the 1300-1000 cm⁻¹ region. orgchemboulder.com

Table 2: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound This is an illustrative table of predicted values based on standard DFT methodologies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2950-3000 | Medium |

| C≡N Stretch (Nitrile) | 2252 | Strong, Sharp |

| C=O Stretch (Ester) | 1745 | Strong |

| C=O Stretch (Ketone) | 1720 | Strong |

| C-O Stretch (Ester) | 1250 | Strong |

| C-O Stretch (Ester) | 1050 | Strong |

Future Research Directions and Emerging Paradigms

Development of Highly Atom-Economical and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the maximization of atom economy and the reduction of hazardous waste. jocpr.comjocpr.comprimescholars.com Future research into the synthesis of Ethyl 6-cyano-2-oxohexanoate is expected to prioritize these principles.

Current synthetic strategies for structurally similar cyano-keto esters often involve multi-step sequences that may not be optimized for atom economy. Traditional methods for introducing cyano groups can involve toxic reagents. scielo.brorganic-chemistry.org Therefore, a key research direction will be the development of convergent, one-pot, or tandem reaction sequences that minimize waste and maximize the incorporation of all reactant atoms into the final product. nih.govnih.gov

Potential research avenues include:

Direct C-H Cyanation: Investigating the direct cyanation of a suitable keto-ester precursor would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. organic-chemistry.org

Catalytic Cascades: Designing catalytic cascade reactions that form the carbon skeleton and introduce the cyano and keto functionalities in a single, seamless process.

Use of Green Solvents and Reagents: Exploring the use of environmentally friendly solvents, such as water or bio-derived solvents, and replacing hazardous cyanating agents with greener alternatives. dergipark.org.tr

The following table outlines potential atom-economical reactions that could be explored for the synthesis of this compound:

| Reaction Type | Potential Precursors | Key Advantages |

| Michael Addition/Cyanation | Ethyl 2-oxocyclopentanecarboxylate, Acrylonitrile | Convergent synthesis, potential for stereocontrol |

| Hydroformylation/Cyanation | Ethyl 5-hexenoate | Direct functionalization of an unsaturated precursor |

| Catalytic C-H activation/cyanation | Ethyl 6-oxohexanoate | High atom economy, avoids pre-functionalization |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is paramount to achieving highly selective and efficient syntheses of complex molecules like this compound. Future research will likely focus on several key areas of catalysis. scielo.bracs.orgresearchgate.net

Homogeneous Catalysis: Transition metal catalysts, particularly those based on palladium, nickel, and copper, have shown great promise in cyanation reactions. organic-chemistry.orgacs.org Future work could involve:

Ligand Design: Developing new ligands that can control the regioselectivity and stereoselectivity of the cyanation and other bond-forming reactions.

Photoredox Catalysis: Utilizing visible-light-mediated catalysis to enable new reaction pathways under mild conditions, potentially reducing energy consumption and improving selectivity. scielo.br

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. Research in this area could explore:

Nanocatalysts: Designing metal oxide-based nanocatalysts for efficient and selective nitrile synthesis.

Supported Metal Complexes: Immobilizing well-defined homogeneous catalysts on solid supports to combine the high selectivity of homogeneous systems with the practical benefits of heterogeneous catalysis.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. mdpi.com Future research could investigate:

Aldoxime Dehydratases: Exploring the use of aldoxime dehydratases for the cyanide-free synthesis of the nitrile group from an appropriate aldoxime precursor. mdpi.com

Engineered Enzymes: Developing engineered enzymes with tailored substrate specificity and enhanced activity for the synthesis of this compound or its precursors.

The table below summarizes potential catalytic systems for future investigation:

| Catalyst Type | Potential Reaction | Advantages |

| Chiral Tin Alkoxides | Asymmetric α-cyanation of a β-keto ester precursor | High enantioselectivity for creating chiral centers. thieme-connect.comresearchgate.net |

| Palladium/Ligand Complexes | Cyanation of aryl or alkyl halides | Broad substrate scope and functional group tolerance. organic-chemistry.orgresearchgate.net |

| Nickel-based Catalysts | C-H cyanation | Use of less expensive metals, high selectivity. acs.org |

| Immobilized Enzymes | Biocatalytic reduction and cyanation | High selectivity, mild reaction conditions, environmentally friendly. |

Advanced Applications in Material Science and Fine Chemical Production

The unique combination of a nitrile, a ketone, and an ester functional group in this compound makes it an attractive building block for advanced materials and fine chemicals.

Material Science:

Polymer Synthesis: The cyano and keto groups can serve as reactive sites for polymerization or as pendant groups to modify polymer properties. Future research could explore its use as a monomer or comonomer in the synthesis of specialty polymers with tailored thermal stability, dielectric properties, or chemical resistance. google.comacs.org The ester group also offers a site for further functionalization.

Cross-linking Agents: The multiple functional groups could allow this compound to act as a cross-linking agent to improve the mechanical and thermal properties of various polymer networks.

Fine Chemical Production: The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of more complex molecules. nih.gov

Pharmaceutical Intermediates: The cyano group can be converted into amines or carboxylic acids, while the keto group can be a handle for various carbon-carbon bond-forming reactions, making it a potential precursor for a range of biologically active compounds.

Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this compound could be relevant in the development of new agrochemicals.

Specialty Chemicals: The compound could be a precursor to fragrances, flavors, or other specialty chemicals that require a specific arrangement of functional groups.

The following table illustrates potential transformations and resulting applications:

| Functional Group Transformation | Resulting Compound Class | Potential Application Area |

| Reduction of nitrile and ketone | Amino alcohols | Chiral ligands, pharmaceutical building blocks |

| Hydrolysis of nitrile and ester | Dicarboxylic acid | Monomer for polyesters or polyamides |

| Cyclization reactions | Heterocyclic compounds | Pharmaceuticals, agrochemicals, dyes |

Interdisciplinary Research Integrating Bioengineering and Chemical Synthesis for Complex Metabolites

The convergence of bioengineering and chemical synthesis offers powerful new approaches for the production of complex molecules. nih.govresearchgate.netnih.gov Future research on this compound could benefit significantly from such an interdisciplinary approach.

Metabolic Engineering:

Biosynthesis of Precursors: Genetically engineered microorganisms, such as cyanobacteria or yeast, could be designed to produce precursors to this compound, such as functionalized fatty acids or keto acids. nih.govrsc.org This would provide a renewable and potentially more sustainable route to the starting materials for chemical synthesis.

Whole-Cell Biotransformations: Engineered microbes could be used as whole-cell catalysts to perform specific steps in the synthesis of this compound, such as selective reductions or cyanations, under mild and environmentally friendly conditions.

Chemoenzymatic Synthesis:

Enzymatic Cascades: Combining the strengths of chemical catalysis and biocatalysis in one-pot or sequential processes can lead to highly efficient and selective synthetic routes. For example, a chemical catalyst could be used to construct the carbon backbone, followed by an enzymatic step for the selective introduction of the cyano group. nih.gov

Synthesis of ω-Cyano Fatty Acid Derivatives: Research into the metabolic engineering of organisms to produce ω-cyano fatty acid derivatives could provide a direct biological route to compounds structurally related to this compound.

The table below outlines potential interdisciplinary research strategies:

| Approach | Organism/System | Target Transformation | Potential Outcome |

| Metabolic Engineering | E. coli, S. cerevisiae | Production of 6-oxohexanoic acid | Sustainable precursor for chemical cyanation and esterification |

| Whole-Cell Biocatalysis | Engineered bacteria/yeast | Stereoselective reduction of the keto group | Access to chiral building blocks |

| Chemoenzymatic Cascade | Chemical catalyst + Enzyme | One-pot synthesis from a simple precursor | Highly efficient and selective synthesis of the final product |

| Synthetic Biology | Cyanobacteria | Production of ω-cyano alkanoic acids | Direct biosynthesis of functionalized nitriles from CO2. nih.govrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.